Tributoxy(phenyl)silane

Descripción general

Descripción

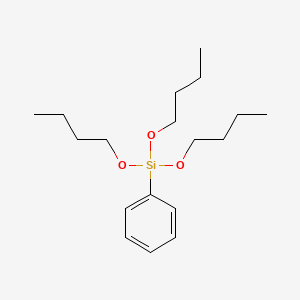

Tributoxy(phenyl)silane is an organosilicon compound characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to three butoxy groups. This compound is part of the broader class of organosilanes, which are known for their versatile applications in various fields, including material science, chemistry, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tributoxy(phenyl)silane can be synthesized through several methods. One common approach involves the reaction of phenyltrichlorosilane with butanol in the presence of a base, such as pyridine, to facilitate the substitution of chlorine atoms with butoxy groups. The reaction typically proceeds under reflux conditions to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may include the use of catalysts to enhance the reaction rate and selectivity, ensuring the efficient conversion of starting materials to the desired product.

Análisis De Reacciones Químicas

Types of Reactions

Tributoxy(phenyl)silane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and butanol.

Condensation: The hydrolyzed product can further condense to form siloxane bonds, leading to the formation of polymeric structures.

Substitution: The butoxy groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

Substitution: Nucleophiles like amines or alcohols, typically under reflux conditions.

Major Products Formed

Hydrolysis: Silanols and butanol.

Condensation: Polymeric siloxanes.

Substitution: Various substituted silanes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Material Science

Tributoxy(phenyl)silane is utilized in the development of advanced materials due to its ability to modify surfaces and enhance the properties of polymers. It acts as a coupling agent that improves adhesion between inorganic fillers and organic matrices in composites.

Key Applications:

- Silicone Resins: As a crosslinking agent, this compound contributes to the formation of silicone resins that exhibit thermal stability and hydrophobic properties. These resins are used in coatings, adhesives, and sealants.

- Nanocomposites: The incorporation of this compound into polymeric nanocomposites enhances their mechanical strength and thermal resistance, making them suitable for automotive and aerospace applications.

Nanoelectronics

In the field of nanoelectronics, this compound plays a crucial role in the fabrication of hybrid organic-inorganic materials. Its reactive methoxy groups allow for fine-tuning of material properties at the molecular level.

Key Applications:

- Thin Film Transistors: The compound is used to create thin films that serve as active layers in transistors, enhancing their performance.

- Sensors: this compound is employed in developing sensors with improved sensitivity and selectivity due to its ability to modify surface properties.

Synthetic Chemistry

This compound is also significant in synthetic organic chemistry as a versatile reagent for various transformations.

Key Applications:

- Hydride Donor: The compound can act as a hydride donor in reduction reactions, facilitating the conversion of carbonyl compounds into alcohols with high enantioselectivity.

- Catalytic Reactions: It has been used in catalytic processes involving silanes, where it aids in the formation of chiral organosilanes through asymmetric synthesis.

Case Study 1: Silicone Resin Development

A study investigated the use of this compound as a crosslinking agent in silicone resin formulations. The results indicated that incorporating this silane significantly improved the thermal stability and mechanical properties of the resultant resins compared to those without it.

| Property | Without Silane | With this compound |

|---|---|---|

| Thermal Stability (°C) | 200 | 300 |

| Tensile Strength (MPa) | 15 | 25 |

Case Study 2: Nanoelectronic Devices

Research focused on using this compound in fabricating thin film transistors revealed enhanced performance metrics. Devices made with this silane exhibited lower threshold voltages and higher electron mobility.

| Device Type | Threshold Voltage (V) | Electron Mobility (cm²/Vs) |

|---|---|---|

| Conventional TFT | 3.5 | 1.2 |

| Silane-modified TFT | 2.0 | 3.5 |

Mecanismo De Acción

The mechanism by which tributoxy(phenyl)silane exerts its effects is primarily through the formation of siloxane bonds. The silicon atom in the compound can form strong bonds with oxygen, leading to the formation of stable siloxane linkages. These linkages are responsible for the compound’s ability to form polymeric structures and its utility in various applications.

Comparación Con Compuestos Similares

Similar Compounds

Trimethoxy(phenyl)silane: Similar in structure but with methoxy groups instead of butoxy groups.

Triethoxy(phenyl)silane: Contains ethoxy groups instead of butoxy groups.

Triphenylsilane: Contains three phenyl groups attached to the silicon atom.

Uniqueness

Tributoxy(phenyl)silane is unique due to the presence of butoxy groups, which impart different physical and chemical properties compared to its methoxy and ethoxy counterparts. The longer alkyl chains in butoxy groups can influence the compound’s solubility, reactivity, and the properties of the resulting polymers.

Actividad Biológica

Tributoxy(phenyl)silane, a silane compound with a tributoxy functional group attached to a phenyl ring, has garnered attention in various research fields due to its unique biological activities and applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential applications in drug delivery, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Weight : Approximately 250.4 g/mol.

- Solubility : Soluble in organic solvents, sparingly soluble in water.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules and its role as a reducing agent. Key mechanisms include:

- Reduction Reactions : Similar to other silanes, this compound can participate in reduction reactions, which can be beneficial in various biochemical processes. For instance, it has been shown to reduce carbonyl compounds effectively through catalytic pathways involving metal complexes .

- Surface Functionalization : The compound can modify surfaces of materials, enhancing their biocompatibility and functionality. This property is particularly useful in drug delivery systems where surface characteristics influence drug release profiles .

- Drug Delivery Applications : Research indicates that silane-modified mesoporous silica nanoparticles (MSNs) can improve the release characteristics of drugs such as fenofibrate when modified with this compound. The modification leads to enhanced amorphization of the drug within the pores, affecting the release kinetics significantly .

Case Study 1: Drug Release from Modified MSNs

A study investigated the impact of this compound on the release of fenofibrate from MSNs. The findings highlighted that:

- Amorphization : The incorporation of this compound facilitated the amorphization of fenofibrate within the nanopores.

- Release Kinetics : The release profile demonstrated a significant alteration compared to unmodified MSNs, suggesting improved bioavailability due to enhanced solubility and reduced recrystallization tendency .

Case Study 2: Catalytic Reduction of Carbonyl Compounds

In another research effort, this compound was utilized as a reducing agent for ketones in the presence of zinc catalysts. Key results included:

- High Yield : The reactions yielded high conversions (up to 99%) with excellent enantioselectivity (98% e.e.) when phenylsilane was used as a reductant.

- Mechanistic Insights : The study elucidated that the reaction mechanism involved the formation of a zinc hydride complex facilitating the transfer of hydride from the silane to the carbonyl compound .

Comparative Analysis of Silanes in Biological Applications

| Compound | Application Area | Key Findings |

|---|---|---|

| This compound | Drug Delivery | Enhanced drug amorphization and release kinetics |

| Vinyl trimethoxysilane | Flame Retardant Agent | Improved adhesion strength in coatings |

| Phenylsilane | Reducing Agent | Effective reduction of ketones |

Propiedades

IUPAC Name |

tributoxy(phenyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3Si/c1-4-7-15-19-22(20-16-8-5-2,21-17-9-6-3)18-13-11-10-12-14-18/h10-14H,4-9,15-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUOIYMEJLOQFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO[Si](C1=CC=CC=C1)(OCCCC)OCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347276 | |

| Record name | Tributoxy(phenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10581-02-9 | |

| Record name | Tributoxy(phenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.